N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide

Linker chemistry Metabolic stability Structural biology

Sourcing morpholinopyrimidine scaffolds with inconsistent purity and undocumented substitution patterns compromises kinase inhibitor SAR reproducibility. This compound provides a defined 4-oxy-ethoxyethyl-linked furan-2-carboxamide chemotype directly supporting PI3K/mTOR hinge-binding exploration. - Confirmed 4-oxy substitution on pyrimidine core (positional isomers excluded by HPLC/NMR) - Predicted solubility 100-500 µM and XLogP3=1 ensures buffer-compatible in vitro handling - TPSA 89.7 Ų with morpholine ionization handle enables pH-solubility profiling - Certificate of Analysis confirming >95% purity included with every shipment

Molecular Formula C15H18N4O4
Molecular Weight 318.33 g/mol
CAS No. 1171653-85-2
Cat. No. B6578645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide
CAS1171653-85-2
Molecular FormulaC15H18N4O4
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CO3
InChIInChI=1S/C15H18N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h1-2,6,10-11H,3-5,7-9H2,(H,16,20)
InChIKeyWXMIXGQIHKFDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Procurement of 1171653-85-2


N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide (CAS 1171653-85-2) is a synthetic small-molecule belonging to the morpholinopyrimidine class, a chemotype frequently associated with kinase inhibition [1]. It features a 6-morpholinopyrimidine core connected to a furan-2-carboxamide group via an ethoxyethyl linker [2]. This compound is cataloged in PubChem (CID 44069684) and is primarily investigated as a scaffold for modulating protein-protein interactions and kinase targets in medicinal chemistry [2].

Kinase hinge-binding motif studies – 4-oxy substitution supports PI3K/mTOR pharmacophore exploration.
Medicinal chemistry scaffold – ethoxyethyl linker and furan-2-carboxamide enable modular SAR investigations.
Physicochemical benchmarking – morpholine-containing core with predicted moderate lipophilicity and aqueous solubility for assay handling.

Risks of Generic Substitution for 1171653-85-2


The differential biological activity of N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide is dictated by its unique combination of an ethoxyethyl linker, a 4-oxy substitution on the pyrimidine, and a terminal furan-2-carboxamide. In-class morpholinopyrimidines frequently vary in these modular components (e.g., aminoethyl linkers, 2- or 5-substituted pyrimidines, or alternative terminal amides like phenylurea) [1]. Such variations lead to profound differences in kinase selectivity, potency, and physicochemical properties. Generic substitution without head-to-head data risks selecting a comparator with different target engagement and ADME profiles, rendering cross-project comparisons invalid [2]. The quantitative assays below establish the specific dimensions where this compound differs.

Linker
TargetEthoxyethyl: 0 H-bond donor
SubstituteAminoethyl analogs: 1 H-bond donor; may shift metabolic stability and binding kinetics
Terminal group
TargetFuran-2-carboxamide: XLogP3 1, HBA 7
SubstitutePhenylurea analog: XLogP3 ~2.1; Δlipophilicity may alter solubility and permeability
Substitution position
Target4-oxy: hinge-binding region
Substitute5-substituted isomers: ribose pocket/solvent exposure; may reduce PI3K isoform inhibition

Quantitative Evidence vs. Structural Analogs


Ethoxyethyl Linker: Metabolic Stability Advantage

The ethoxyethyl linker in the target compound is distinct from the common aminoethyl linker found in analogs like N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)furan-2-carboxamide [1]. The ether oxygen eliminates a potential metabolic soft spot (N-dealkylation) and a hydrogen-bond donor, altering the conformational preference and target-binding pharmacophore. In general matched-pair analyses within the morpholinopyrimidine class, replacement of an amino linker by an ether can shift the torsion angle profile by >30°, affecting the geometry of the terminal amide in the kinase hinge-binding region.

Linker: H-Bond & Metabolism
Class-level inference
0 HBD vs 1 HBD; ether vs amine
May shift metabolic stability and binding kinetics
In silico matched-pair analysis; N-dealkylation risk reduced
Linker chemistry Metabolic stability Structural biology

Terminal Group: H-Bonding & LogP Impact

The target compound's terminal furan-2-carboxamide provides a distinct hydrogen-bond acceptor (HBA) profile and lipophilicity compared to a phenylurea variant (1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea, CAS 1172501-91-5) [1]. The target compound has a computed XLogP3 of 1, while the phenylurea comparator has a predicted XLogP3 of ~2.1 (calculated using XLogP3). This ~1.1 unit decrease in lipophilicity can significantly affect solubility, membrane permeability, and off-target binding, a key consideration in kinase inhibitor procurement where lipophilic ligand efficiency (LLE) is a primary selection metric.

Lipophilicity & HBA
Class-level inference
1
XLogP3 (target)
ΔXLogP3 ≈ -1.1 vs phenylurea analog; HBA +2
Predicted by XLogP3; impacts solubility and permeability
Terminal group SAR Physicochemical properties Kinase inhibitor design

4-Oxy vs. 5-Substitution: Hinge-Binding Effect

The target compound's 4-oxy substitution on the pyrimidine ring is critical, as it positions the morpholine and linker groups for hinge-binding in PI3K/mTOR kinases, as supported by the general morpholinopyrimidine pharmacophore [1]. In contrast, 5-substituted analogs like N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide (CAS 1340722-50-0) place the substitution at a position that typically interacts with the ribose pocket or solvent-exposed region [2]. Based on the PI3Kδ/γ inhibition data for morpholinopyrimidines in patent EP2519102B1, a shift from 4-oxy to 5-substitution can reduce kinase inhibition potency by >50% for specific PI3K isoforms, a magnitude of change that directly impacts procurement decisions for kinase inhibitor studies.

4-Oxy vs 5-Substitution
Cross-study comparable
IC50 shift >2-fold reported; 4-oxy consistent with PI3K/mTOR hinge-binding, 5-substitution may target ribose pocket
Positional isomer may alter kinase selectivity
Based on patent EP2519102B1 SAR; PI3K biochemical assays
Positional isomer Kinase selectivity Hinge-binding motif

Morpholine: Solubility and Selectivity Projection

The morpholine group contributes to solubility through its ionizable tertiary amine (predicted pKa ~7.5). The target compound's topological polar surface area (TPSA) is 89.7 Ų, which, combined with its XLogP3 of 1, predicts an aqueous solubility in the range of 100-500 µM based on the General Solubility Equation (GSE) [1][2]. Analogs lacking the morpholine group, or those with less polar substituents (e.g., piperidine or pyrrolidine), typically exhibit >5-fold lower solubility. This solubility range is suitable for biochemical assays at concentrations up to 10 µM, a common screening concentration for kinase inhibitors.

Predicted Solubility
Class-level inference
100–500 µM
aqueous (GSE)
Supports biochemical assays up to 10 µM
TPSA 89.7 Ų; >5-fold vs non-morpholine analogs
Aqueous solubility Morpholine effect Drug-likeness

Procurement & Application Scenarios for 1171653-85-2


PI3K/mTOR Kinase Inhibitor Screening

Based on its morpholinopyrimidine core and 4-oxy substitution pattern, this compound is a suitable starting point for PI3K and/or mTOR kinase inhibitor screening. The class-level SAR from patents EP2519102B1 and US20090018134 supports its use in biochemical assays to explore hinge-binding interactions [1]. Researchers should request analytical documentation (HPLC, NMR) to verify the precise substitution pattern, as positional isomers exhibit divergent activity.

Chemical Probe for Protein-Protein Interactions

The compound's furan-2-carboxamide extension and modular design make it valuable for structure-activity relationship (SAR) studies targeting protein-protein interactions [2]. Its predicted solubility (100-500 µM) and moderate lipophilicity (XLogP3 = 1) facilitate in vitro handling in standard biochemical buffer systems. Procurement should include a certificate of analysis confirming purity >95%.

Solubility-Driven Formulation Benchmarking

With its TPSA of 89.7 Ų and predicted solubility profile, this compound serves as a benchmark for evaluating solubility-enhancing strategies in early-stage preclinical development [3]. Its morpholine group provides a defined ionization handle that can be exploited in pH-solubility profiling experiments.

Application
Selection Property
Validation Focus
PI3K/mTOR kinase inhibitor screening
4-oxy substitution pattern; morpholinopyrimidine core
Confirm positional isomer identity (HPLC/NMR); hinge-binding assay compatibility
Chemical probe for protein-protein interaction SAR
Ethoxyethyl linker; furan-2-carboxamide terminal group
Verify purity >95%; linker stability in assay buffer
Solubility-driven formulation benchmarking
Morpholine ionization handle; moderate lipophilicity
pH-solubility profiling; buffer compatibility assessment
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